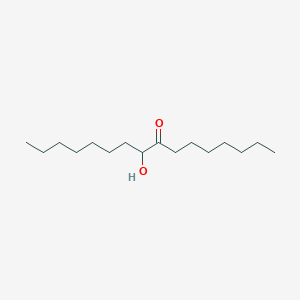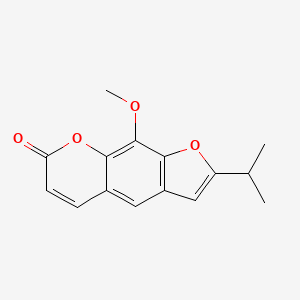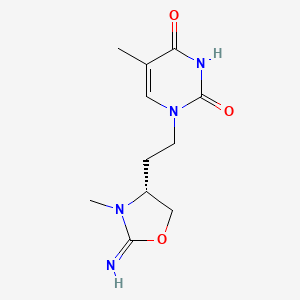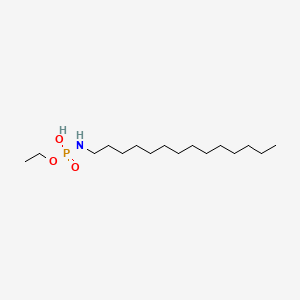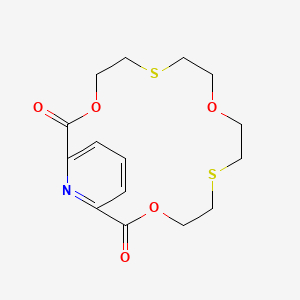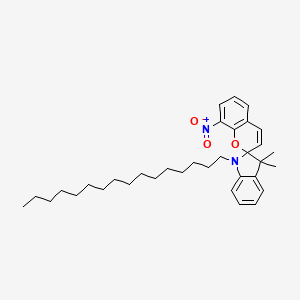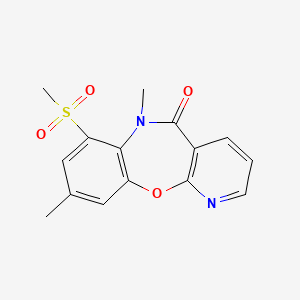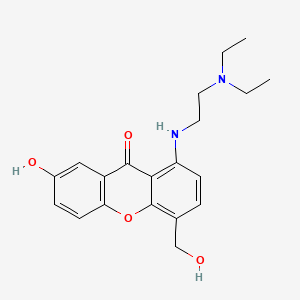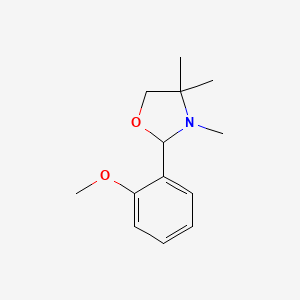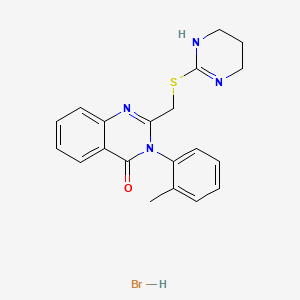
4(3H)-Quinazolinone, 2-(((1,4,5,6-tetrahydro-2-pyrimidinyl)thio)methyl)-3-o-tolyl-, monohydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4(3H)-Quinazolinone, 2-(((1,4,5,6-tetrahydro-2-pyrimidinyl)thio)methyl)-3-o-tolyl-, monohydrobromide is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core, a pyrimidinyl group, and a tolyl group. The monohydrobromide form indicates the presence of a hydrobromide salt, which can influence the compound’s solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 2-(((1,4,5,6-tetrahydro-2-pyrimidinyl)thio)methyl)-3-o-tolyl-, monohydrobromide typically involves multiple steps. The initial step often includes the formation of the quinazolinone core through the cyclization of anthranilic acid derivatives with formamide or its equivalents. Subsequent steps involve the introduction of the pyrimidinyl group and the tolyl group through nucleophilic substitution reactions. The final step includes the formation of the hydrobromide salt by reacting the free base with hydrobromic acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4(3H)-Quinazolinone, 2-(((1,4,5,6-tetrahydro-2-pyrimidinyl)thio)methyl)-3-o-tolyl-, monohydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinazolinone core to dihydroquinazolinone derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Various substituted quinazolinone derivatives.
Scientific Research Applications
4(3H)-Quinazolinone, 2-(((1,4,5,6-tetrahydro-2-pyrimidinyl)thio)methyl)-3-o-tolyl-, monohydrobromide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4(3H)-Quinazolinone, 2-(((1,4,5,6-tetrahydro-2-pyrimidinyl)thio)methyl)-3-o-tolyl-, monohydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The quinazolinone core is known to interact with various biological pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4(3H)-Quinazolinone derivatives: Compounds with similar quinazolinone cores but different substituents.
Pyrimidinyl derivatives: Compounds with pyrimidinyl groups attached to different cores.
Tolyl derivatives: Compounds with tolyl groups attached to various cores.
Uniqueness
4(3H)-Quinazolinone, 2-(((1,4,5,6-tetrahydro-2-pyrimidinyl)thio)methyl)-3-o-tolyl-, monohydrobromide is unique due to its combination of a quinazolinone core, a pyrimidinyl group, and a tolyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
CAS No. |
61554-95-8 |
|---|---|
Molecular Formula |
C20H21BrN4OS |
Molecular Weight |
445.4 g/mol |
IUPAC Name |
3-(2-methylphenyl)-2-(1,4,5,6-tetrahydropyrimidin-2-ylsulfanylmethyl)quinazolin-4-one;hydrobromide |
InChI |
InChI=1S/C20H20N4OS.BrH/c1-14-7-2-5-10-17(14)24-18(13-26-20-21-11-6-12-22-20)23-16-9-4-3-8-15(16)19(24)25;/h2-5,7-10H,6,11-13H2,1H3,(H,21,22);1H |
InChI Key |
KPXBIIMXVANZCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)CSC4=NCCCN4.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



